N-(3-acetylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-ACETYLPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-ACETYLPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of α-aminonicotinonitrile with ethyl cyanoacetate, followed by further functionalization . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-ACETYLPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N~4~-(3-ACETYLPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-ACETYLPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share structural similarities and are studied for their pharmacological activities.
Pyrazole biomolecules: These compounds have a pyrazole core and are known for their therapeutic potential in cancer and inflammation.
Uniqueness
N~4~-(3-ACETYLPHENYL)-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its specific biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C23H20N4O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H20N4O2/c1-3-27-22-20(14-24-27)19(13-21(26-22)16-8-5-4-6-9-16)23(29)25-18-11-7-10-17(12-18)15(2)28/h4-14H,3H2,1-2H3,(H,25,29) |
InChI Key |
IRKOPMZVUATTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
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